molecular formula C11H12BrNO2 B8534834 3-(6-Bromo-2,3-dimethoxyphenyl)-propionitrile

3-(6-Bromo-2,3-dimethoxyphenyl)-propionitrile

Cat. No. B8534834
M. Wt: 270.12 g/mol
InChI Key: VJINOIHRJONYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COc1ccc(Br)c(CC(C#N)C(=O)O)c1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1](#[N:2])[CH:3]([C:4]([OH:5])=[O:6])[CH2:7][c:8]1[c:9]([O:17][CH3:18])[c:10]([O:15][CH3:16])[cH:11][cH:12][c:13]1[Br:14].[CH3:19][N:20]([CH3:21])[C:22](=[O:23])[CH3:24]>>[C:1](#[N:2])[CH2:3][CH2:7][c:8]1[c:9]([O:17][CH3:18])[c:10]([O:15][CH3:16])[cH:11][cH:12][c:13]1[Br:14]

Inputs

Step One
Name
COc1ccc(Br)c(CC(C#N)C(=O)O)c1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc(Br)c(CC(C#N)C(=O)O)c1OC
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)N(C)C

Outcomes

Product
Name
Type
product
Smiles
COc1ccc(Br)c(CCC#N)c1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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